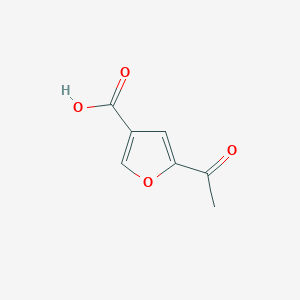![molecular formula C17H17NO3S B2410562 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-30-1](/img/structure/B2410562.png)
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide, also known as FMME, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
A study by Aleksandrov et al. (2017) describes the synthesis and reactivity of compounds related to the target molecule, focusing on the coupling and subsequent reactions that produce thioamides and thiazoles, which are crucial intermediates for further chemical transformations. This research highlights the versatility of furan and thiophene derivatives in organic synthesis, providing a foundation for the development of new compounds with potential applications in various scientific fields (Aleksandrov & El’chaninov, 2017).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) have designed and synthesized novel 3-arylaminobenzofuran derivatives showing significant antiproliferative activity against cancer cells. This study emphasizes the potential of benzofuran derivatives in the development of new anticancer agents targeting the colchicine site on tubulin, demonstrating the therapeutic applications of such compounds (Romagnoli et al., 2015).
Antimicrobial Activity
Popiołek et al. (2016) investigated the antimicrobial efficacy of new furan/thiophene-1,3-benzothiazin-4-one hybrids, revealing their potential against a range of Gram-positive and Gram-negative bacteria, as well as Candida spp. This research underscores the relevance of furan and thiophene derivatives in addressing the need for new antimicrobial agents, particularly in combating resistant microbial strains (Popiołek, Biernasiuk, & Malm, 2016).
Electrochemical Applications
Abe et al. (2006) explored the use of benzene derivatives and heterocyclic compounds, including furan and thiophene, as novel type additives to improve the cathode cycleability performance in batteries. This study demonstrates the potential of such compounds in enhancing the performance of energy storage devices through the formation of an electro-conducting membrane on the cathode surface, highlighting the intersection of organic synthesis and materials science (Abe, Ushigoe, Yoshitake, & Yoshio, 2006).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-9-7-18(11-13-6-8-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,8,10,12H,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUTTHROSCCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)
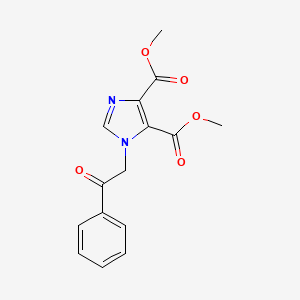
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)
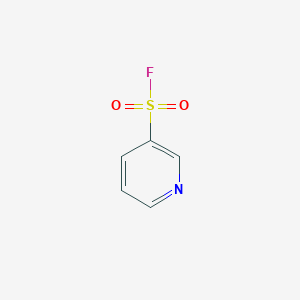
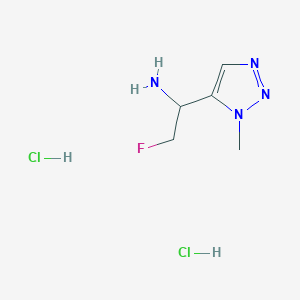


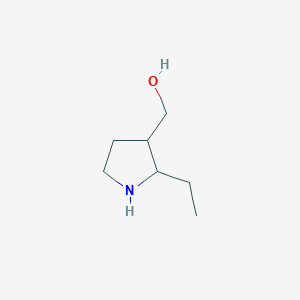

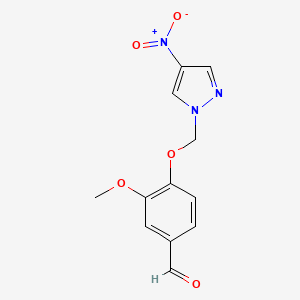
![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
